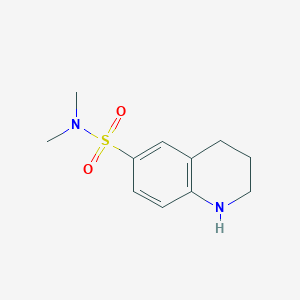

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

描述

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a heterocyclic compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 g/mol It is a derivative of tetrahydroquinoline, featuring a sulfonamide group at the 6-position and two methyl groups attached to the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the following steps:

Formation of Tetrahydroquinoline Core: The starting material, 1,2,3,4-tetrahydroquinoline, is synthesized through the hydrogenation of quinoline using a palladium catalyst under mild conditions.

N-Dimethylation: The final step involves the dimethylation of the nitrogen atom using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its sulfonamide group enhances biological activity and allows for the development of novel therapeutic agents. Notably, derivatives of this compound have been investigated for their potential in treating various diseases such as cancer and bacterial infections.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a synthesized quinoline-sulfonamide compound showed effective binding affinity to bacterial gyrase enzymes, which are critical targets for antibiotic development. The binding affinities and hydrogen bond interactions were quantified as follows:

| Compound | Target (PDB code) | Binding Affinity (kcal/mol) | Number of H-bonds | H-bond Length (Å) |

|---|---|---|---|---|

| QS3 | PmbA (3QTD) | -8.00 | 2 | 2.71 |

| Ciprofloxacin | PmbA (3QTD) | -7.6 | 3 | 3.07 |

This data highlights the potential of this compound derivatives in combating antibiotic resistance through innovative drug design .

Material Science

Advanced Materials Development

The compound is utilized in creating advanced materials such as polymers and coatings. Its unique chemical structure allows it to interact with various substrates, enhancing the mechanical and thermal properties of materials.

Case Study: Polymer Applications

In recent research, this compound was incorporated into polymer matrices to improve their resistance to environmental degradation. The resulting composites displayed enhanced durability and thermal stability compared to traditional materials.

Biological Studies

Enzyme Activity Probes

this compound is also employed as a probe in biological assays aimed at studying enzyme activities and protein interactions. Its ability to form hydrogen bonds with biological macromolecules allows it to modulate biochemical pathways effectively.

Case Study: Protein Interaction Studies

Research has shown that this compound can inhibit specific enzyme activities by binding to active or allosteric sites. For example, studies indicated that the compound could inhibit certain kinases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in synthesizing specialty chemicals and intermediates for various processes. Its versatility makes it suitable for applications ranging from agrochemicals to fine chemicals.

作用机制

The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

相似化合物的比较

Similar Compounds

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the sulfonamide group, making it less versatile in certain applications.

1,2,3,4-Tetrahydroquinoline-6-sulfonamide: Lacks the dimethyl groups on the nitrogen atom, affecting its chemical reactivity and biological activity.

Uniqueness

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to the presence of both the sulfonamide group and the dimethyl groups on the nitrogen atom. This combination enhances its chemical reactivity and allows for diverse applications in various fields .

生物活性

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound that has garnered attention due to its diverse biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, antifungal, antitumor, and neuropharmacological effects.

Structure and Synthesis

The compound belongs to the class of tetrahydroquinolines and is characterized by a sulfonamide group, which is known for its biological significance. The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield high purity and yield.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown varying degrees of inhibition against common pathogens:

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 14 | |

| Escherichia coli | 12 | |

| Bacillus pumilus | 13 | |

| Pseudomonas aeruginosa | 10 |

The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance antibacterial activity. Electron-donating groups significantly improve efficacy against Gram-positive bacteria.

Antifungal Activity

The compound also displays antifungal properties. In studies assessing its efficacy against various fungal strains:

These results affirm the potential use of this compound in treating fungal infections.

Antitumor Activity

This compound has demonstrated promising antitumor effects in various cancer cell lines. For instance:

The SAR indicates that the presence of specific functional groups enhances antitumor activity, particularly in liver carcinoma cells.

Neuropharmacological Effects

Studies have explored the neuropharmacological profile of this compound, revealing its potential as an anxiolytic and anticonvulsant agent. In animal models:

- Maximum inhibition of locomotor activity was observed at a dosage of 40 mg/kg.

- Significant anxiolytic effects were noted in behavioral tests.

Case Studies

A notable case study involved the evaluation of this compound in a murine model where it exhibited significant sedative effects without major side effects on motor coordination. This suggests its potential utility in treating anxiety-related disorders.

属性

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJDOUVNJGHHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969787 | |

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-83-4 | |

| Record name | NSC5450 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。